ML239

Descripción general

Descripción

ML239 es un inhibidor potente y selectivo de las células madre del cáncer de mama. Ha demostrado una eficacia significativa en la diana de las células madre del cáncer, particularmente en el cáncer de mama, con una concentración inhibitoria (IC50) de 1,16 micromolar . Este compuesto se ha identificado como un candidato prometedor para el tratamiento del cáncer debido a su alta selectividad y potencia.

Mecanismo De Acción

ML239 ejerce sus efectos principalmente a través de la activación de la desaturasa 2 de ácidos grasos (FADS2). Esta enzima juega un papel crucial en el metabolismo de los lípidos, y su activación por this compound conduce a la inhibición selectiva de las células madre del cáncer de mama. Además, this compound modula la vía del factor nuclear-kappa B (NF-κB), que está involucrada en la supervivencia y proliferación celular .

Compuestos Similares:

ML210: Otro inhibidor de las células madre del cáncer con un mecanismo de acción diferente.

ML323: Un compuesto con similar selectividad pero que se dirige a diferentes vías moleculares.

ML162: Un compuesto relacionado con una eficacia comparable en la inhibición de líneas celulares cancerosas

Singularidad de this compound: this compound destaca por su alta selectividad para las células madre del cáncer de mama y su mecanismo de acción único que involucra la activación de FADS2. Esta especificidad lo convierte en una herramienta valiosa en la investigación del cáncer y un posible candidato para la terapia dirigida contra el cáncer .

Análisis Bioquímico

Biochemical Properties

ML239 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to differentially regulate five genes (ATP6V0C, PKM2, PPDPF, RPL23, and SERINC2) in HMLE_sh_GFP after treatment . These interactions play a crucial role in its function as an inhibitor of breast cancer stem cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It is selectively toxic toward certain cell lines, including HMLE_sh_ECad, HMLE_Twist, and the breast cancer line, MDA-MB-231 . It influences cell function by altering gene expression in the NF-κB pathway in the HMLE_sh_ECad line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed that this compound most likely acts through activation of fatty acid desaturase 2 (FADS2) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

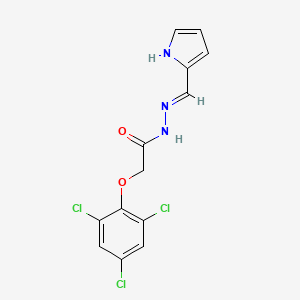

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: ML239 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2,4,6-triclorofenol con anhídrido acético para formar acetato de 2,4,6-triclorofenilo. Este intermedio se hace reaccionar luego con hidrato de hidrazina para producir 2,4,6-triclorofenilhidrazida. El paso final involucra la condensación de esta hidrazida con 2-formilpirrol para producir this compound .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente involucra técnicas estándar de síntesis orgánica como reflujo, destilación y cristalización. El proceso es escalable y se puede adaptar para la producción a gran escala en instalaciones de fabricación farmacéutica .

Análisis De Reacciones Químicas

Tipos de Reacciones: ML239 se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como metóxido de sodio y terc-butóxido de potasio se emplean comúnmente.

Productos Principales:

Oxidación: Formación de óxidos y derivados hidroxilados.

Reducción: Formación de derivados reducidos con menos átomos de cloro.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales que reemplazan los átomos de cloro.

Aplicaciones Científicas De Investigación

ML239 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto herramienta para estudiar reacciones y mecanismos químicos.

Biología: Employed in cellular studies to investigate its effects on cancer stem cells and other cell lines.

Medicina: Potencial agente terapéutico para dirigirse a las células madre del cáncer de mama y otros tipos de cáncer.

Industria: Utilizado en el desarrollo de nuevos tratamientos contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos

Comparación Con Compuestos Similares

ML210: Another inhibitor of cancer stem cells with a different mechanism of action.

ML323: A compound with similar selectivity but targeting different molecular pathways.

ML162: A related compound with comparable efficacy in inhibiting cancer cell lines

Uniqueness of ML239: this compound stands out due to its high selectivity for breast cancer stem cells and its unique mechanism of action involving FADS2 activation. This specificity makes it a valuable tool in cancer research and a potential candidate for targeted cancer therapy .

Propiedades

Número CAS |

1378872-36-6 |

|---|---|

Fórmula molecular |

C13H10Cl3N3O2 |

Peso molecular |

346.6 g/mol |

Nombre IUPAC |

N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |

InChI |

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |

Clave InChI |

NVEDPFICKAIHKD-UHFFFAOYSA-N |

SMILES isomérico |

C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

SMILES |

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

SMILES canónico |

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

Apariencia |

Assay:≥98%A crystalline solid |

Sinónimos |

(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of ML239?

A1: this compound has shown potent and selective inhibitory activity against breast cancer stem cell-like cells (CSCs) []. While the exact target remains under investigation, gene expression studies indicate this compound alters gene expression within the NF-κB pathway in CSCs [].

Q2: How does this compound impact the NF-κB pathway in breast cancer stem cells?

A2: Research suggests that this compound treatment leads to altered gene expression patterns within the NF-κB pathway specifically in breast CSC-like cells, but not in isogenic control cell lines []. This suggests a targeted effect on this pathway, which is often dysregulated in cancer. Further research is needed to elucidate the precise mechanism of action.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for characterizing this compound?

A4: The provided research snippets do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q5: What is the dissolution rate of this compound?

A5: The provided research does not delve into the specific dissolution rate of this compound. Understanding its dissolution profile is crucial for potential pharmaceutical applications, as it influences the rate and extent of drug absorption.

Q6: Has this compound been incorporated into any specific formulations, and if so, what are their applications?

A6: The provided research excerpts do not mention specific formulations developed for this compound or their potential applications. Formulating a compound is crucial for optimizing its delivery, stability, and ultimately its therapeutic efficacy.

Q7: How do structural modifications of the this compound scaffold influence its biological activity?

A7: Research on this compound analogs, particularly those with variations in the acyl hydrazone scaffold, revealed a range of potencies against breast CSCs, from 790 nM to inactive []. This suggests that even minor structural alterations can significantly impact its activity and highlights the importance of SAR studies in optimizing drug candidates.

Q8: Does this compound exhibit any catalytic properties?

A8: The available research does not present any evidence of this compound possessing catalytic activity. The focus has primarily been on its potential as an inhibitor of cancer cell growth.

Q9: Have there been any computational studies conducted on this compound, such as molecular docking or QSAR modeling?

A9: The provided research excerpts do not mention any computational studies performed on this compound. Employing computational methods could offer insights into its interactions with potential targets, predict the effects of structural modifications, and guide further optimization efforts.

Q10: What is known about the toxicity profile of this compound?

A10: While this compound demonstrated selectivity for breast CSCs over certain control cell lines, comprehensive toxicological data are not provided in the research excerpts []. Rigorous toxicity studies are essential for assessing the safety profile of any potential therapeutic compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)sulfonyl]-D-aspartic Acid 1,4-Dimethyl Ester](/img/new.no-structure.jpg)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)